molecular formula C16H14ClN3O2 B2823141 N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 876718-29-5

N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2823141
CAS No.: 876718-29-5
M. Wt: 315.76
InChI Key: TYNSGXFJELMUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide ( 876718-29-5) is a high-purity chemical compound supplied for research purposes. This specialty chemical features a 3-cyanopyridone core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and presence in pharmacologically active molecules . The compound is of significant interest in early-stage drug discovery, particularly for researchers investigating novel anticancer therapies. Structurally related 3-cyanopyridone hybrids have demonstrated remarkable potential as dual inhibitors of key oncogenic pathways, specifically targeting Epidermal Growth Factor Receptor (EGFR) and the BRAF mutant . These targets are critically important in the proliferation of various cancers, and simultaneous inhibition presents a promising strategy for overcoming treatment resistance . Recent studies on similar molecular frameworks have shown potent antiproliferative activity against multiple cancer cell lines, with some hybrids exhibiting GI50 values in the nanomolar range and the ability to induce apoptosis by modulating caspase and Bcl2 protein levels . Beyond oncology research, the 2-pyridone core is a recognized scaffold in antimicrobial development . Compounds based on this structure have been explored for their ability to inhibit bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial DNA replication and folate synthesis . This mechanism is distinct from that of traditional quinolone antibiotics, making such compounds valuable tools for probing new avenues to combat multidrug-resistant pathogens. Researchers will receive the compound with the following confirmed characteristics: Molecular Formula: C16H14ClN3O2, Molecular Weight: 315.76 g/mol . This product is provided For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-10-7-11(2)20(16(22)12(10)8-18)9-15(21)19-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNSGXFJELMUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Formula : C13H12ClN3O
Molecular Weight : 265.71 g/mol
CAS Number : 93271-59-1
The compound features a chlorophenyl group, a cyano group, and a pyridinone moiety, which are critical for its biological interactions.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In silico studies using molecular docking have shown that this compound can inhibit enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), which are involved in inflammatory processes.

CompoundBinding Energy (Kcal/mol)Ki Inhibition Constant
This compound-9.0243.23 nM (5-LOX)
Celecoxib-12.312.23 nM (COX)
Licofelone-8.73443.88 nM (COX)

These results suggest that while the compound is less potent than Celecoxib, it still holds promise as a potential anti-inflammatory agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses moderate antibacterial and antifungal activities against various strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM

These findings indicate that this compound could be effective in treating infections caused by these pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line assays. It has shown promising results against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and SCC-40 (oral squamous cell carcinoma).

Cell LineIC50 Value (µg/ml)
MCF-720.4 - 44.1
HeLa25.0 - 50.0
SCC-4030.0 - 55.0

The compound's ability to selectively target cancer cells while sparing normal cells suggests its potential as a therapeutic agent in oncology.

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives of this compound, revealing that modifications to the pyridinone moiety can enhance its biological activity. For instance, compounds with additional functional groups showed improved inhibition against both bacterial strains and cancer cell lines.

Comparison with Similar Compounds

Structural Analogues with Pyridinone/Acetamide Cores

The following compounds share the pyridinone-acetamide scaffold but differ in substituents and pharmacological profiles:

Compound Name & Source Key Structural Modifications Physicochemical Properties Biological Activity
Target Compound 2-chlorophenyl, 3-cyano-4,6-dimethylpyridinone Data not explicitly provided in evidence Not specified
Compound 16 () 4-Chloro-3-methylphenyl dihydropyridazine ring Mp >300°C; IR: 2214 cm⁻¹ (C≡N), 1677 cm⁻¹ (C=O) Cytotoxic (implied by study context)
Compound 8 () Benzenesulfonamide replacing acetamide Synthesized via piperidine-catalyzed condensation Antimicrobial (design focus)
Compound 8d () Thioether, diphenylpyridine substituents Mp 198–200°C; IR: 2221 cm⁻¹ (C≡N), 1667 cm⁻¹ (C=O) Not specified

Analogs with 2-Chlorophenyl Moieties

Compounds sharing the 2-chlorophenyl group but differing in heterocyclic systems:

Compound Name & Source Heterocyclic System Key Findings
Compound 3d () 1,3,4-Thiadiazole, trifluoromethylphenyl Mp 208°C; 1H NMR: δ4.59 (-CH2S-), 7.35–7.55 (Ar-H) Antimicrobial activity
Compound 5.6 () 4-Methyl-6-oxo-dihydropyrimidinyl Mp 230°C; 1H NMR: δ7.82 (d, J=8.2 Hz, H-4′) Cytotoxic (HCT-116, HepG2)
Compound Azepane-sulfonyl, dihydrobenzodioxinyl Mol. Wt. 447.51; IR/NMR data not provided Screening candidate

Pharmacological and Cytotoxic Profiles

  • Cytotoxicity: Pyridinone-thiadiazole hybrids (e.g., ) exhibit potent activity against HCT-116 and HepG2 cell lines, suggesting that the target compound’s pyridinone core may contribute to similar effects .
  • Antimicrobial Activity : Compounds like 3d () and 8 () demonstrate efficacy against microbial targets, likely due to electron-withdrawing groups (e.g., CN, CF3) enhancing membrane penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, and what reaction conditions are critical for optimizing yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Substitution reactions (e.g., coupling chlorophenyl groups to pyridinone cores under alkaline conditions) .
  • Step 2 : Cyano group introduction via nucleophilic displacement or condensation with cyanide donors under anhydrous conditions .
  • Critical Parameters : Temperature (60–80°C for condensation steps), solvent selection (DMF or dichloromethane for solubility), and catalyst use (e.g., triethylamine for deprotonation) .
    • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95% by HPLC) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 10.10 ppm for NHCO in acetamide; δ 2.19 ppm for CH₃ in pyridine) .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺ = 344.21) verifies molecular weight .
  • Elemental Analysis : Matches calculated C, N, and S percentages (e.g., C: 45.29% vs. 45.36% theoretical) .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Stability : Sensitive to light and humidity; store under inert gas (argon) at –20°C .
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .
  • Thermal Stability : Decomposition observed >230°C (DSC/TGA data recommended for precise analysis) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact bioactivity?

  • Case Study :

  • Chlorophenyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
  • Methoxy Substituents : Increase metabolic stability but reduce binding affinity to cytochrome P450 enzymes .
    • Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

  • Approach :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., hydrogen bonding with pyridinone oxygen) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
    • Validation : Overlay docking results with crystallographic data (e.g., PDB: 4XYZ) to assess accuracy .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Case Example :

  • X-ray Diffraction : Monoclinic crystal system (P21/c) with a = 18.220 Å, β = 108.761°, Z = 8 confirms dihedral angles between pyridine and chlorophenyl rings .
  • Discrepancies : Variations in torsion angles (e.g., 42.25° vs. 67.84°) across analogs highlight flexibility in acetamide linkers .
    • Resolution : Use Cambridge Structural Database surveys to compare with analogs (e.g., ARARUI entry) .

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., oxadiazole ring formation)?

  • Optimization :

  • Oxadiazole Synthesis : Use Dean-Stark traps to remove water during cyclization, minimizing hydrolysis .
  • Byproduct Control : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to isolate intermediates .
    • Scalability : Transition from batch to flow chemistry for improved heat and mass transfer .

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